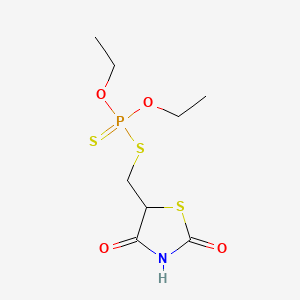
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring, a phosphinothioyl group, and a dione functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a diethoxyphosphinothioyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH, as well as purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the phosphinothioyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine derivatives and phosphinothioyl-containing molecules. Examples are:
- 5-(Diethoxyphosphinothioylmethyl)-1,3-thiazolidine-2,4-dione
- 5-(Diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione analogs with different substituents
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C8H14NO4PS3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
5-(diethoxyphosphinothioylsulfanylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C8H14NO4PS3/c1-3-12-14(15,13-4-2)16-5-6-7(10)9-8(11)17-6/h6H,3-5H2,1-2H3,(H,9,10,11) |
InChIキー |
RDGMLWWLDZWCIA-UHFFFAOYSA-N |
正規SMILES |
CCOP(=S)(OCC)SCC1C(=O)NC(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
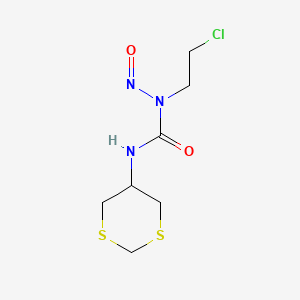
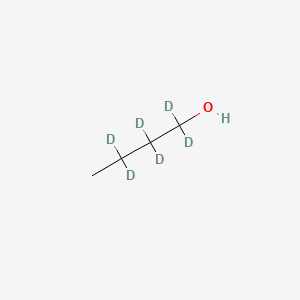
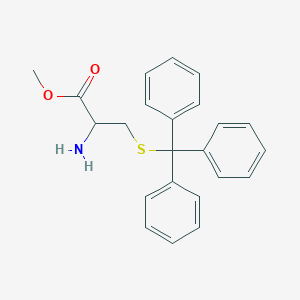
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)

![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

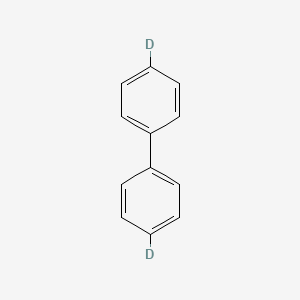
![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

